N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S2/c19-18(20,21)15-4-1-3-13(11-15)12-27(23,24)22-17(16-5-2-10-26-16)14-6-8-25-9-7-14/h1-5,10-11,14,17,22H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLCIJJSIHNYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Sulfonamide Derivatives
The target compound shares structural similarities with several sulfonamide derivatives reported in the literature. Key comparisons include:
Substituent Diversity on the Sulfonamide Core
- describes compounds such as N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide (9) and N-[3-(2-Cyanophenoxy)phenyl]-1-phenylmethanesulfonamide (10). These analogs replace the oxan-thiophene group with simpler phenyl or cyano-substituted phenyl groups, reducing steric bulk and altering electronic properties .
- includes N-(4-(((trans)-2-(6-(3-(trifluoromethyl)phenyl)pyridin-3-yl)cyclopropyl)amino)cyclohexyl)methanesulfonamide, which introduces a pyridine-cyclopropylamino group, enhancing conformational rigidity compared to the target compound’s flexible tetrahydropyran-thiophene substituent .
Heterocyclic Modifications
- synthesizes 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine, replacing the oxan-thiophene moiety with a benzimidazole ring. Benzimidazole is a known pharmacophore for targeting proton pumps and kinases, suggesting divergent biological pathways compared to the target compound’s thiophene-based structure .
- lists compounds with oxazolidinone and cyclohexenyl groups, which improve metabolic stability but may reduce solubility due to increased hydrophobicity .
Physicochemical and Pharmacokinetic Properties
A qualitative comparison of key properties is summarized below:
Biological Activity
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16F3N2O2S
- Molecular Weight : 358.36 g/mol
- IUPAC Name : N-[(4-methylthiazol-2-yl)(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Antibacterial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antibacterial activity. For instance, studies have shown that derivatives with trifluoromethyl substituents possess potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Minimum Inhibitory Concentration (MIC) Values :
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| N-(piperidin-4-yl)-N-(propan-2-yl)-2-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-1,3-thiazole | 0.78 | S. aureus |
| N-(oxan-4-yl)(thiophen-2-yl)methyl derivative | 3.12 | E. faecalis |
These values suggest that the trifluoromethyl group enhances the antibacterial efficacy of the compound, aligning with findings that halogenated compounds often demonstrate increased potency due to their hydrophobic interactions with bacterial membranes .
The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of macromolecular synthesis in bacterial cells. This inhibition could disrupt vital processes such as cell wall synthesis and protein production, leading to bacterial cell death .
In Vivo Studies
In vivo studies have demonstrated that similar compounds exhibit low toxicity at therapeutic doses. For example, a study conducted on mice showed no significant adverse effects at doses up to 50 mg/kg when using derivatives with similar structural features . This suggests a favorable safety profile for potential therapeutic applications.
Biofilm Inhibition
Biofilm formation is a significant factor in bacterial resistance. Compounds similar to this compound have been shown to inhibit biofilm formation effectively. For instance, one derivative inhibited biofilm formation by approximately 90% at 2x MIC concentration . This capability is crucial in treating chronic infections where biofilms are prevalent.
Q & A
Q. Q1. What are the optimal synthetic routes for this sulfonamide derivative?
The synthesis involves coupling the thiophene-oxane intermediate with the trifluoromethylphenyl-methanesulfonamide moiety. Key steps include:
- Nucleophilic substitution : Reacting thiophen-2-ylmethyl-oxane intermediates with sulfonyl chlorides under basic conditions (e.g., NaH in DMF) .
- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Monitor purity via TLC and NMR .
- Yield optimization : Control reaction temperature (0–25°C) and stoichiometry (1.2–1.5 eq. of sulfonyl chloride) to minimize byproducts .
Advanced Synthesis Questions
Q. Q2. How can contradictory yields in different synthetic approaches be resolved?
Discrepancies in yields often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote hydrolysis. Compare yields in DMF vs. dichloromethane .
- Protecting groups : Temporary protection of the oxane ring’s hydroxyl group (e.g., acetyl or benzyl) can prevent side reactions during sulfonamide formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate coupling steps .
Basic Structural Characterization
Q. Q3. What spectroscopic techniques are critical for confirming the compound’s structure?
- NMR : Use - and -NMR to verify the thiophene (δ 6.8–7.5 ppm), oxane (δ 3.5–4.5 ppm), and trifluoromethyl (δ -60 ppm in -NMR) groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 476.1) .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry .
Advanced Structural Analysis
Q. Q4. How to resolve discrepancies between experimental and computational spectroscopic data?
- Conformational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to model rotational barriers of the oxane-thiophene linkage, which affect NMR chemical shifts .
- Crystallographic validation : Compare experimental X-ray data (e.g., C–S bond lengths) with computational predictions to identify torsional strain .
Biological Activity Profiling
Q. Q5. What methodologies are used to assess its biological activity?
- In vitro assays : Screen against enzyme targets (e.g., cyclooxygenase-2) using fluorogenic substrates. IC values are derived from dose-response curves .
- Cellular uptake : Radiolabel the sulfonamide group with to quantify intracellular accumulation in cancer cell lines .
Q. Q6. How to design structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify the oxane ring size (e.g., 6-membered vs. 5-membered) or substitute the trifluoromethyl group with Cl/CF .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions with target proteins .
Data Contradiction Resolution
Q. Q7. How to address conflicting bioactivity data across studies?
- Assay standardization : Compare buffer conditions (pH, ionic strength) and cell lines used. For example, activity in HEK293 vs. HeLa cells may vary due to transporter expression .
- Metabolic stability : Test liver microsome stability to rule out rapid degradation as a cause of false-negative results .
Crystallography and Stability
Q. Q8. What strategies improve crystal quality for X-ray diffraction?
- Solvent screening : Use slow vapor diffusion with ethyl acetate/hexane mixtures to grow single crystals .
- Twinned crystals : Employ SHELXL’s TWIN/BASF commands to refine data from twinned crystals .
Advanced Purification Challenges
Q. Q9. How to remove persistent impurities during purification?
- Mixed-mode chromatography : Combine ion-exchange and reversed-phase resins to separate sulfonamide byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on Hansen solubility parameters .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
